
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Overview
Description
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: is a chemical compound with the molecular formula C9H11BrN2 . It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
Pharmacological Applications
1. Drug Development
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine has been investigated for its role in drug design due to its ability to cross the blood-brain barrier and high gastrointestinal absorption. These properties make it a candidate for developing treatments for neurological disorders and other diseases.
2. Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, it has been shown to inhibit Bcl-2 family proteins, which are critical for cancer cell survival. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as Jurkat cells through caspase activation .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Notable findings include:
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition of growth |
Escherichia coli | Antimicrobial effects |
Candida albicans | Antifungal activity |
These results suggest its potential as a therapeutic agent in treating infections .
Synthetic Applications
This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the development of derivatives with enhanced biological activities or altered pharmacological profiles. Key reactions include:
- Oxidation : This can yield quinoline derivatives.
- Reduction : Converts bromine to hydrogen, producing tetrahydroisoquinoline derivatives.
- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution .
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in neurological and infectious diseases. The compound may exert its effects by modulating neurotransmitter systems or inhibiting the growth of pathogens .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the bromine atom.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar to 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine but lacks the amine group at the 8th position.
2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: A derivative with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (C₉H₁₀BrN) is a compound of significant interest due to its diverse biological activities and potential pharmacological applications. This article delves into the compound's biochemical interactions, cellular effects, and molecular mechanisms, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a saturated tetrahydroisoquinoline core. Its molecular weight is approximately 212.09 g/mol. The presence of the bromine atom enhances its reactivity and biological profile. Notably, this compound exhibits high gastrointestinal absorption and the ability to cross the blood-brain barrier , making it a candidate for neurological applications .
Interaction with Enzymes and Proteins
The compound interacts with various enzymes and proteins, influencing several biochemical pathways. It has been shown to interact with isoquinoline alkaloids known for their biological activities against pathogens and neurodegenerative disorders. The following table summarizes some key interactions:
Target | Effect | Reference |
---|---|---|
Isoquinoline alkaloids | Antimicrobial activity | |
Cellular signaling pathways | Modulation of cell survival | |
Neurotransmitter systems | Potential neuroprotective effects |
Cellular Effects
This compound influences various cellular processes:
- Cell Signaling : The compound modulates signaling pathways crucial for cell survival and proliferation.
- Gene Expression : It can alter gene expression profiles through binding to specific biomolecules.
- Cellular Metabolism : The compound impacts metabolic pathways that are essential for maintaining cellular homeostasis.
Molecular Mechanisms
The exact molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Neurotransmitter Modulation : It is believed to influence neurotransmitter systems that are critical in neurological functions.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 10 | |
Pseudomonas aeruginosa | 8 |
Anti-Proliferative Activity
In vitro studies assessed the anti-proliferative effects of the compound on cancer cell lines (HePG-2 and MCF-7). The findings demonstrated that:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine with high purity?
- Methodology : Start with a tetrahydroisoquinoline precursor (e.g., 1,2,3,4-tetrahydroisoquinolin-8-amine) and perform electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions. Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) to minimize side products. Purify the crude product via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization in ethanol/water .
- Purity Validation : Confirm purity (>95%) using HPLC with UV detection (λ = 254 nm) and compare retention times with standards .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, CDCl) to confirm the aromatic proton environment and bromine-induced deshielding effects. NMR identifies carbon skeleton modifications, particularly C-Br bonding at ~110 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to observe molecular ion peaks ([M+H]) and isotopic patterns consistent with bromine (1:1 ratio for :) .
- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in ethyl acetate and analyze diffraction patterns .
Q. What safety protocols are critical for handling this compound?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Use amber glass vials to prevent photodegradation .
- Handling : Conduct reactions in a fume hood with nitrile gloves and lab coats. Avoid inhalation; use NIOSH-approved respirators if airborne particulates are generated.
- Disposal : Follow EPA guidelines for halogenated amine waste, including neutralization with dilute acetic acid before incineration .
Q. What are the typical chemical reactions involving the bromine substituent?
- Nucleophilic Substitution : Replace the bromine atom with amines or thiols under Buchwald-Hartwig coupling conditions (Pd catalyst, ligand, base) .
- Coordination Chemistry : The amine and bromine groups facilitate complexation with transition metals (e.g., Pd, Cu) for catalytic applications. Monitor ligand exchange via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when optimizing bromination conditions?
- Experimental Design : Use a Design of Experiments (DoE) approach to evaluate variables (e.g., solvent polarity, temperature, reagent excess). For example, a 2 factorial design can identify interactions between NBS concentration, reaction time, and solvent (DMF vs. THF) .
- Data Analysis : Apply ANOVA to distinguish significant factors. If yields vary unexpectedly, check for moisture sensitivity or side reactions (e.g., dehydrohalogenation) via LC-MS .
Q. What computational models predict the compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., bromine’s electrophilicity, amine’s lone pair). Software like Gaussian 16 can model transition states for substitution reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) to prioritize synthetic analogs for pharmacological testing .
Q. How does stereochemistry influence metal complex stability?
- Stereochemical Analysis : Compare enantiopure vs. racemic forms using chiral HPLC. For example, (R)- and (S)-isomers may exhibit distinct coordination geometries with Cu(II), affecting catalytic activity in cross-coupling reactions .
- Stability Testing : Monitor complex degradation under oxidative conditions (HO) via cyclic voltammetry. Paramagnetic NMR can track ligand dissociation rates .
Q. What frameworks integrate this compound into drug discovery pipelines?
- Theoretical Basis : Align with structure-activity relationship (SAR) models for CNS targets. For example, its tetrahydroisoquinoline scaffold resembles dopamine agonists, suggesting potential in Parkinson’s disease research .
- Experimental Validation : Screen against monoamine oxidase B (MAO-B) using fluorometric assays. Correlate inhibition constants (K) with computational predictions .
Q. How can researchers address discrepancies in NMR data due to solvent effects?
- Methodological Adjustments : Re-run NMR in deuterated DMSO to resolve proton exchange broadening. For , use DEPT-135 to distinguish CH and CH groups in complex spectra .
- Alternative Techniques : Employ 2D-COSY or HSQC to assign overlapping signals, particularly near the bromine-substituted carbon .
Q. Methodological Notes
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVHSIERUIKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733334 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260779-54-1 | |
Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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